N-(3-amino-3-oxopropyl)-5-bromo-2,3-dihydro-1-benzofuran-2-carboxamide
Description
N-(3-amino-3-oxopropyl)-5-bromo-2,3-dihydro-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran ring substituted with a bromine atom and an amide group, making it a unique molecule for research and industrial purposes.
Properties
IUPAC Name |
N-(3-amino-3-oxopropyl)-5-bromo-2,3-dihydro-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c13-8-1-2-9-7(5-8)6-10(18-9)12(17)15-4-3-11(14)16/h1-2,5,10H,3-4,6H2,(H2,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATDKCMVYVMLFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)Br)C(=O)NCCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-3-oxopropyl)-5-bromo-2,3-dihydro-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the bromination of 2,3-dihydro-1-benzofuran followed by the introduction of the carboxamide group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to control the reaction conditions precisely. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-3-oxopropyl)-5-bromo-2,3-dihydro-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, such as halides or amines.
Scientific Research Applications
N-(3-amino-3-oxopropyl)-5-bromo-2,3-dihydro-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(3-amino-3-oxopropyl)-5-bromo-2,3-dihydro-1-benzofuran-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. Detailed studies are required to fully elucidate these mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-amino-3-oxopropyl)-l-valine
- 3-amino-N-(3-amino-3-oxopropyl)benzamide
- N-acetyl-S-(3-amino-3-oxopropyl)cysteine
Uniqueness
N-(3-amino-3-oxopropyl)-5-bromo-2,3-dihydro-1-benzofuran-2-carboxamide is unique due to its specific substitution pattern on the benzofuran ring and the presence of both an amide and a bromine atom. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
